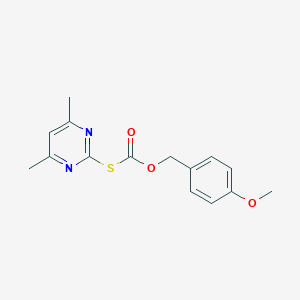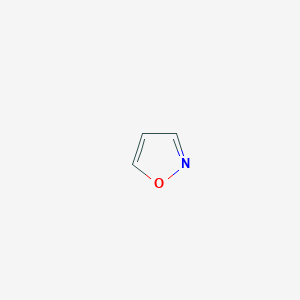
S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate
Übersicht
Beschreibung
The compound S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate is a semi-organic material that has been studied for its nonlinear optical (NLO) properties. It is synthesized through a slow evaporation method, which results in high-quality crystals with significant NLO response .
Synthesis Analysis
The synthesis of related pyridopyrimidine compounds involves the cyclocondensation of 2-amino-3-carbethoxy-4,6-dimethylpyridine with methyl-N-aryldithiocarbamates or aryl isothiocyanates. In a comparative study, the S-alkylation of ambident 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones under phase transfer conditions yielded S-alkylated products exclusively and selectively . This suggests that the synthesis of the compound may involve similar selective S-alkylation techniques.
Molecular Structure Analysis
The molecular structure of the compound has been characterized using X-ray diffraction (XRD), which revealed an orthorhombic crystal lattice and the space group P212121. The molecular setup within the crystal array was optimized using the B3LYP method, which helped in understanding the charge orientation and the polar scattering processes within the molecule .
Chemical Reactions Analysis
The compound's chemical reactions and interactions are evident in its birefringence and second and third-order optical harmonic frequency conversion. The charge orientation and the molecular electrostatic potential field induce a dipole-dipole interactive dispersion process, which is crucial for its NLO properties. The kinetics of electron paths in the pyridine ring and the modification of the charge atmosphere around the molecules have been studied to understand the molecular kinematics and the chemical energy restoring mechanism in various chemi-potential zones .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound include its biaxial crystal characteristics and NLO activity performance, which is significantly high (efficiency = I2ω = 15 X I2ω). The vibrational studies in the IR and Raman spectra confirmed the dipole moment and polarization activity of polar and non-polar bonds in the material. These studies are essential for monitoring the chemical reactions and the path in the core and allied carbon of the molecule .
Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties and Nonlinear Optical Response
A study conducted by Vidhya et al. (2020) on the optoelectronic properties of organic nonlinear optical (NLO) crystals, specifically focusing on S-(4,6-dimethyl-2-pyrimidinyl) O-(p-methoxybenzyl) thiocarbonate, revealed significant findings. The crystal was grown using the slow evaporation method and exhibited high-quality NLO responses. The research detailed the crystal's optical, spectroscopic, and theoretical characteristics, highlighting its potential in frequency conversion and optoelectronic applications. The biaxial nature of the crystal and its dipole-dipole interaction processes were also explored, providing insights into its potential in optical technologies (D. Vidhya, S. Ramalingam, S. Periandy, R. Aarthi, 2020).
Synthesis for Amino Acid Modification
Another significant application was described by Nagasawa et al. (1973), who developed a new method for preparing t-butyloxycarbonyl amino acids and p-methoxybenzyloxycarbonyl amino acids using S-(4,6-dimethylpyrimid-2-yl)thiocarbonate. This method offers a more convenient approach compared to traditional methods for amino acid modification, which is crucial in peptide synthesis and drug development (T. Nagasawa, K. Kuroiwa, K. Narita, Y. Isowa, 1973).
Antifungal Applications
Research by Jafar et al. (2017) on the antifungal effects of derivatives containing S-(4,6-dimethylpyrimidin-2-yl) showed promising results against fungi like Aspergillus terreus and Aspergillus niger. This study highlights the compound's potential in developing new antifungal agents, which is a critical area in agricultural and pharmaceutical industries (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017).
Antibacterial and Antifungal Screening
Khan et al. (2015) performed antibacterial and antifungal screening on new pyrimidine derivatives, including those related to S-(4,6-dimethylpyrimidin-2-yl), demonstrating significant activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Aspergillus niger. These findings underscore the potential of such compounds in antimicrobial research and development (Z. Khan, Arif-ullah Khan, P. Wan, Yongmei Chen, D. Kong, Shafiullah Khan, Kamran Tahir, 2015).
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)methyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-8-11(2)17-14(16-10)21-15(18)20-9-12-4-6-13(19-3)7-5-12/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIJXDDZBQMPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(=O)OCC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194645 | |
| Record name | S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate | |
CAS RN |
41840-29-3 | |
| Record name | S-(4,6-Dimethyl-2-pyrimidinyl) O-[(4-methoxyphenyl)methyl] carbonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41840-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041840293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41840-29-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(4,6-Dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(4,6-dimethylpyrimidin-2-yl) O-(p-methoxybenzyl) thiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-methoxyphenyl)methyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UW6CP3CJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















